ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a thiazole ring, a pyrrolidine ring, and a thiophene moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and thiophene moieties. The final step often involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The thiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(methyl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(ethyl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and structural features
Biological Activity
Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features several functional groups that may contribute to its potential therapeutic effects, particularly in areas such as oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C25H24N2O6S, with a molecular weight of approximately 432.56 g/mol. The structure includes a thiazole ring, a pyrrolidine ring, and a thiophene moiety, which are critical for its biological activity and applications in medicinal chemistry.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may modulate enzyme activities or receptor signaling pathways, leading to potential therapeutic effects in various conditions including cancer and neurological disorders.
Research indicates that the compound may interact with specific enzymes or receptors involved in metabolic pathways. Such interactions are crucial for understanding its therapeutic effects and warrant further investigation through biochemical assays and molecular docking studies.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 6-bromoquinoline-2-carboxylate | Quinoline ring | Exhibits distinct biological activity related to quinoline derivatives |
4-(Thiophen-2-YL)pyridine | Pyridine and thiophene rings | Focused on different biological targets compared to thiazole derivatives |
1-Methylthiazole | Simple thiazole structure | Lacks the complexity of the target compound but shares the thiazole moiety |
This comparison highlights the intricate combination of multiple heterocycles and functional groups in ethyl 2-{(3E)-3-[hydroxy(thiophen-2-y)methylidene]-4,5-dioxo...}, which potentially enhances its biological activity.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar thiazole derivatives. For instance, research has shown that certain thiazole-containing compounds possess significant anticancer properties. A study demonstrated that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines, indicating potential for drug development.
Moreover, another study focused on the synthesis of thiazole derivatives revealed their effectiveness as antimicrobial agents. These findings suggest that ethyl 2-{(3E)-3-[hydroxy(thiophen-2-y)methylidene]-4,5-dioxo...} could also exhibit similar antimicrobial properties due to its structural characteristics.
Properties
Molecular Formula |
C25H24N2O5S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl 2-[4-hydroxy-5-oxo-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H24N2O5S2/c1-5-32-24(31)22-14(4)26-25(34-22)27-19(16-10-8-15(9-11-16)13(2)3)18(21(29)23(27)30)20(28)17-7-6-12-33-17/h6-13,19,29H,5H2,1-4H3 |
InChI Key |
OZRVMHIZORIBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C)C |
Origin of Product |
United States |
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